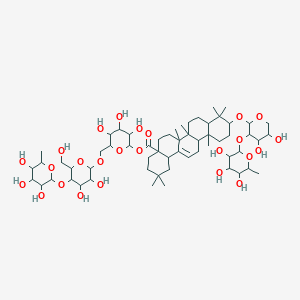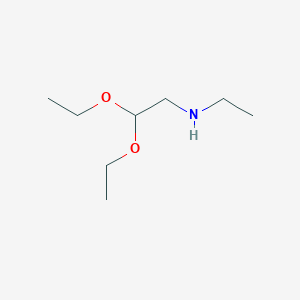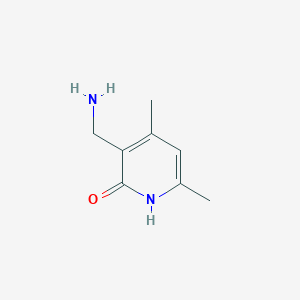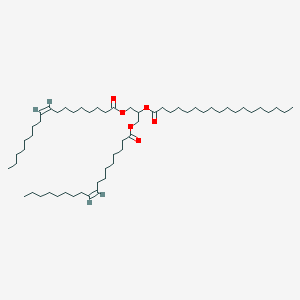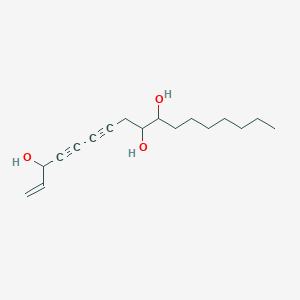
Panaxytriol
Descripción general
Descripción
Panaxytriol is an unsaturated fatty alcohol found in ginseng . It’s recognized by its IUPAC name (3R,9R,10R)-Heptadec-1-ene-4,6-diyne-3,9,10-triol .
Synthesis Analysis
The total synthesis of Panaxytriol involves a unique strategy that includes enyne metathesis, which is capable of carrying out multiple bond formation in a tandem fashion. This is combined with a metallotropic [1,3]-shift .Molecular Structure Analysis
The molecular formula of Panaxytriol is C17H26O3 . The absolute configuration of Panaxytriol was determined as 3R,9R,10R .Chemical Reactions Analysis
Panaxytriol has been found to regulate the expression of Cytochrome P450 3A4 (CYP3A4), a crucial drug-metabolizing enzyme in the human body . This regulation is mainly achieved by activating the pregnancy X receptor (PXR). At high concentrations of Panaxytriol, the constitutive androstane receptor (CAR) is also involved in the upregulation of CYP3A4 .Physical And Chemical Properties Analysis
The average mass of Panaxytriol is 278.387 Da . More detailed physical and chemical properties might require specific experimental procedures for accurate determination.Aplicaciones Científicas De Investigación
Anti-Tumor Properties
Panaxytriol, a constituent of Korean red ginseng, exhibits potent anti-tumor properties, potentially due to its induction of phase 2 chemoprotective enzymes. This indicates significant implications for cancer therapeutics (Ng et al., 2008). Additionally, panaxytriol has been found to inhibit tumor cell proliferation and induce G2/M cell cycle arrest in various tumor cell lines (Kim et al., 2002).
Cytotoxicity and Cell Cycle Effects
Panaxytriol displays significant cytotoxicity and inhibition of DNA synthesis in tumor cells. It also causes cell cycle arrest at the G2/M phase in certain cancer cell lines (Kim et al., 2002). Synthesis of panaxytriol analogues has revealed enhanced cytotoxicity relative to the natural product, suggesting a potential for development in cancer therapy (Yun et al., 2005).
Effect on Cytochrome P450 3A4
Panaxytriol influences the cytochrome P450 3A4 (CYP3A4) via the pregnane X receptor (PXR)–CYP3A4 regulatory pathway. This effect is observed in HepG2 cells and could have pharmacokinetic implications (Wu et al., 2019).
Mitochondrial Effects and ATP Disruption
Panaxytriol targets the mitochondria in certain cancer cells, disrupting cellular energy balance and respiration. It leads to ATP depletion, contributing to its cytotoxic effects (Matsunaga et al., 1995).
Inhibition of Microglial Cell Activation
Panaxytriol inhibits lipopolysaccharide-induced activation of microglia, a type of brain inflammation, potentially offering benefits in neurodegenerative diseases (Hiramatsu et al., 2021).
Anti-Helicobacter pylori Activity
In addition to its anti-tumor properties, panaxytriol has been found to effectively inhibit the growth of Helicobacter pylori, a bacterium linked to certain stomach diseases (Bae et al., 2001).
Safety And Hazards
Direcciones Futuras
Panaxytriol is one of the key active components in red ginseng and Shenmai injection. It has been found to have various physiological effects, and its impact on the regulation of CYP3A4 expression has been studied . Future research may focus on further understanding its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
heptadec-1-en-4,6-diyne-3,9,10-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMTXDFGHNINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(CC#CC#CC(C=C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007256 | |
| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Panaxytriol | |
CAS RN |
87005-03-6 | |
| Record name | Panaxytriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087005036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Panaxytriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





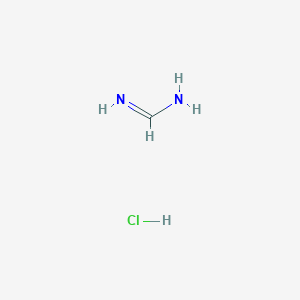
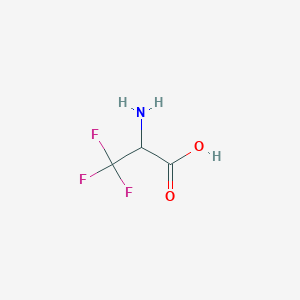




![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)
![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)
